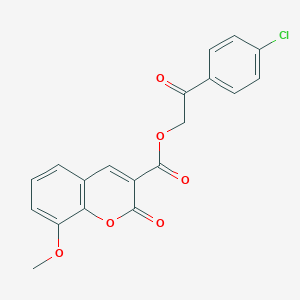
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related cinnamamide derivatives often involves amidation reactions between cinnamic acid and various amines in the presence of catalysts such as boric acid, highlighting a method that could potentially be applied to synthesize N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)cinnamamide. For example, N-benzylor N-(2-furylmethyl)cinnamamides have been prepared using boric acid as a “green” catalyst, suggesting a feasible pathway for synthesizing structurally similar compounds (Barajas et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)cinnamamide has been elucidated using X-ray diffraction techniques. These studies reveal intricate details about crystal packing, molecular conformations, and intermolecular interactions, which are critical for understanding the structural characteristics of these compounds. For instance, the crystal structure analysis of N-{(1Z)-3-Oxo-1-(thiophen-2-yl)-3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]prop-1-en-2-yl}benzamide provides insights into the stabilization of these structures through hydrogen bonding (Kumar et al., 2016).
Chemical Reactions and Properties
Cinnamamide derivatives engage in a variety of chemical reactions that modify their properties and potential applications. For example, the catalytic, enantioselective difluorination of cinnamamides has been reported, demonstrating the capacity for introducing fluorine atoms into the molecular framework, which could similarly be applied to N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)cinnamamide to modulate its properties (Haj et al., 2019).
Physical Properties Analysis
The physical properties of cinnamamide derivatives, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. While specific data on N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)cinnamamide may not be readily available, studies on related compounds offer valuable insights. For example, the crystalline structure and solvent interactions of related cinnamamide derivatives have been extensively studied to understand their stability and reactivity (Quintana et al., 2016).
Chemical Properties Analysis
The chemical properties of cinnamamide derivatives, including reactivity, stability, and interactions with biological targets, are influenced by their molecular structure. For example, the synthesis and structure-activity relationship of novel cinnamamide derivatives as antidepressant agents show how modifications in the molecular structure can significantly impact their biological activity and chemical properties (Han et al., 2014).
Applications De Recherche Scientifique
Anticancer Potential
Cinnamic acid derivatives, including "N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)cinnamamide," have garnered attention in medicinal research for their anticancer properties. The phenolic analogues of cinnamic acid offer three main reactive sites, making these compounds valuable in synthesizing traditional and synthetic antitumor agents. Despite their medicinal tradition, the anticancer potentials of such derivatives remained underutilized for decades. Recent attention towards cinnamoyl derivatives has highlighted their efficacy in antitumor research, contributing significantly to the development of novel anticancer strategies (De, Baltas, & Bedos-Belval, 2011).
Neuroprotective Applications
The structural similarity of "N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)cinnamamide" to compounds with known neuroprotective effects suggests potential applications in treating neurological disorders. Compounds with thiophene rings, such as this one, have been investigated for their neuroprotective potential. The exploration of neuroprotective mechanisms, particularly in the context of ischemic stroke and degenerative diseases, highlights the importance of such compounds in developing alternative therapeutic strategies. The neuroprotective properties of thiophene derivatives could pave the way for new treatments that target oxidative stress, mitochondrial dysfunction, apoptosis, and inflammation in neurological conditions (Abdoulaye & Guo, 2016).
Pharmacokinetics and Safety in Diabetes Management
Cinnamaldehyde, a component related to "N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)cinnamamide," has been studied for its beneficial role in managing diabetes and its complications. This review highlights the glucolipid-lowering effects of cinnamaldehyde, its pharmacokinetics, and safety, underscoring the potential of related compounds in diabetes intervention. The evidence supports that such compounds can improve glucose and lipid homeostasis in diabetic models, offering a new perspective for diabetic treatment strategies (Zhu et al., 2017).
Antimicrobial Properties
The antimicrobial properties of cinnamaldehyde, closely related to the chemical structure of "N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)cinnamamide," have been extensively studied. This compound exhibits potent antibacterial activities against a variety of pathogenic bacteria in both animal feeds and human foods. The comprehensive review of its chemistry, analysis, safety, mechanism of action, and antibiotic activities highlights the practical implications for food safety, nutrition, and the management of animal and human diseases. The findings from these studies contribute to optimizing the use of cinnamaldehyde and related compounds in combating microbial infections and enhancing food safety (Friedman, 2017).
Propriétés
IUPAC Name |
(E)-3-phenyl-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3NOS/c17-16(18,19)12-20(10-14-8-9-22-11-14)15(21)7-6-13-4-2-1-3-5-13/h1-9,11H,10,12H2/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGMOAWLGIIJAQ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

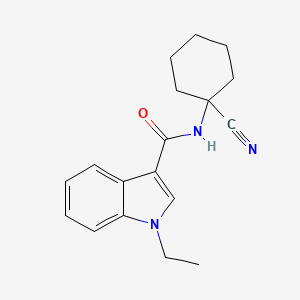
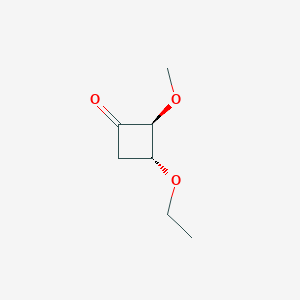
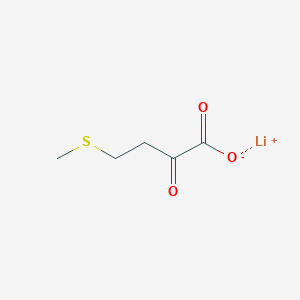
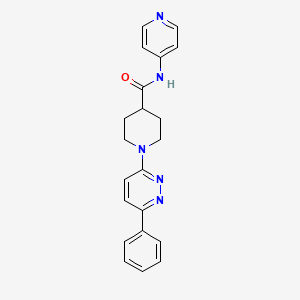
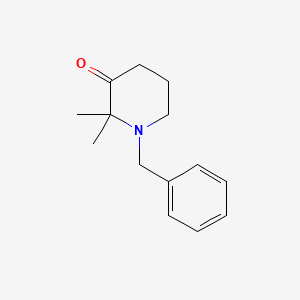
![N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2483303.png)

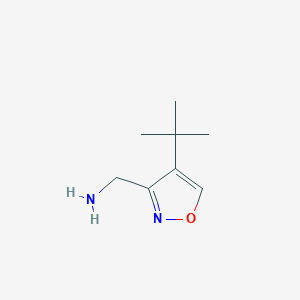
amine](/img/structure/B2483309.png)
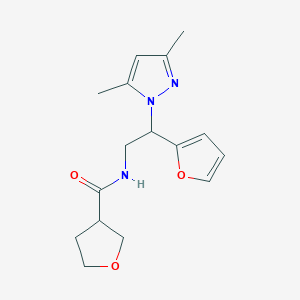
![2-(1,1-dioxido-4-phenyl-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2483312.png)
![2-[4-(Benzylsulfonyl)piperazino]-4,6-dimethylnicotinonitrile](/img/structure/B2483314.png)

